cis-Fecapentaene 12
Description
Contextualization within the Fecapentaene Family of Polyketides
Cis-fecapentaene-12 (B12650886) belongs to a class of compounds known as fecapentaenes, which are polyketides. ontosight.ai Polyketides are a diverse group of natural products synthesized by a wide range of organisms, including bacteria. Fecapentaenes are specifically produced by certain anaerobic bacteria, such as those from the Bacteroides genus, which are common inhabitants of the human gut. ontosight.ai
The structure of fecapentaene-12 is characterized by a 12-carbon chain containing five conjugated double bonds, attached to a glycerol (B35011) molecule. ontosight.ai The "cis" designation refers to the specific spatial arrangement of atoms around one of these double bonds, a feature that is critical to its biological activity and chemical properties. ontosight.aibiomedres.us This unique polyene structure is responsible for its notable biological effects. ontosight.ai
Historical Perspectives on Fecapentaene Research and Discovery
The study of fecapentaenes began with the observation of mutagenic activity in human feces. frontiersin.org In 1977, researchers identified that extracts from human feces could cause mutations in bacteria, initiating a quest to identify the responsible compounds. frontiersin.org This line of inquiry led to the isolation and characterization of fecapentaenes, with fecapentaene-12 being a prominent member. nih.gov Early research focused on its potential role as a genotoxic agent, given its ability to induce mutations in bacterial and mammalian cell assays. nih.gov These initial findings spurred further investigation into the link between diet, gut bacteria, and the production of these potentially harmful substances.
Significance in Endogenous Metabolite Research and Gut Microbiome Studies
Cis-fecapentaene-12 is a significant subject of study in the fields of endogenous metabolite research and the gut microbiome. The human gut microbiota is a complex ecosystem that produces a vast array of metabolites, which can have profound effects on host physiology and health. embl.orgnih.govwikipedia.org Fecapentaenes are prime examples of such metabolites, originating from the metabolic activity of gut bacteria on dietary or endogenous precursors. frontiersin.orgwikipedia.org
The study of fecapentaene-12 provides a window into the intricate metabolic interactions between the host and its gut microbiota. embl.org Research in this area aims to understand how dietary components influence the production of these compounds and their subsequent impact on the host. frontiersin.org For instance, high-protein diets have been linked to an increase in certain fecal mutagens. frontiersin.org The presence and concentration of fecapentaenes in fecal samples have been investigated as potential biomarkers for colorectal cancer risk, although their exact role remains a complex area of research. nih.govd-nb.info The investigation of metabolites like cis-fecapentaene-12 is crucial for elucidating the mechanisms by which the gut microbiome influences health and disease, including the development of cancer. nih.govfrontiersin.org
Detailed Research Findings
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| Structure | A 12-carbon chain with five conjugated double bonds attached to a glycerol moiety. ontosight.ai |
| Configuration | The "cis" configuration refers to the stereoisomerism of the double bonds. ontosight.ai |
Biological Activity
| Activity | Description |
| Mutagenicity | Fecapentaene-12 has demonstrated mutagenic activity in Salmonella typhimurium tester strains TA104, TA100, and TA98. nih.gov |
| Genotoxicity | It can cause dose-dependent increases in unscheduled DNA synthesis in rat hepatocytes and human fibroblasts. nih.gov |
| Neoplastic Transformation | Fecapentaene-12 has been shown to induce neoplastic transformation in mouse BALB/c 3T3 cells. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89300-15-2 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11- |
InChI Key |
CQBOBCAMYWRTNO-UVIJKZMISA-N |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C/C=C\OCC(CO)O |
Canonical SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Origin of Product |
United States |
Biochemical Pathways and Natural Occurrence of Cis Fecapentaene 12
Microbial Biosynthesis Pathways: Streptomyces Species and Gut Microbiota
The production of fecapentaenes, including cis-Fecapentaene-12 (B12650886), is a fascinating example of the metabolic capabilities of the gut microbiome. ontosight.ai These compounds are not produced by human cells but are the result of the intricate biochemical machinery of certain anaerobic bacteria residing in the colon. Among the various microorganisms implicated in this synthesis, species belonging to the genus Bacteroides are commonly cited as key producers. ontosight.ai These bacteria are a dominant component of the healthy human gut flora and play a crucial role in the breakdown of complex carbohydrates that are indigestible by human enzymes. clevelandclinic.orgracgp.org.au
While much of the focus has been on gut anaerobes, the potential for other microbial sources, such as Streptomyces species, to produce a wide array of secondary metabolites is well-documented. nih.govmdpi.com Although more commonly associated with soil environments, Streptomyces have been identified within the human microbiome, and their capacity for producing diverse bioactive compounds suggests a potential, though less characterized, role in the metabolic landscape of the gut. nih.govmdpi.com The synthesis of cis-Fecapentaene-12 by these microorganisms is a multi-step enzymatic process that transforms precursor molecules into the final polyunsaturated ether lipid structure.
Precursor Identification: Polyunsaturated Ether Phospholipids (B1166683)
The building blocks for cis-Fecapentaene-12 are derived from a specific class of lipids known as ether phospholipids. researchgate.netnih.gov These are not the typical ester-linked phospholipids that constitute the majority of cell membranes. Instead, they possess an ether linkage at the sn-1 position of the glycerol (B35011) backbone. nih.gov The biosynthesis of these precursors is a complex process that involves enzymes located in both peroxisomes and the endoplasmic reticulum. researchgate.netplos.org
Key steps in the formation of the ether lipid precursors include the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, creating the characteristic ether bond. researchgate.netplos.org Subsequent modifications, including the addition of a polyunsaturated fatty acid at the sn-2 position and the attachment of a head group like ethanolamine (B43304) or choline, result in the formation of plasmalogens, a major type of ether phospholipid. nih.gov It is from these polyunsaturated ether phospholipids that gut bacteria are thought to generate fecapentaenes through further enzymatic modifications. researchgate.netnih.gov
Influence of Environmental and Dietary Factors on Endogenous Production and Excretion
The amount of fecapentaenes produced and excreted can be significantly influenced by various dietary and environmental factors. These factors can alter the composition and metabolic activity of the gut microbiota, as well as directly interact with the precursor molecules and the final fecapentaene compounds.
Impact of Dietary Fiber on Adsorption and Bioavailability
Dietary fiber plays a multifaceted role in the gut, influencing everything from transit time to the composition of the microbial community. fao.orgmdpi.com Different types of fiber can have varying effects on fecapentaene levels. For instance, some studies have shown that supplementation with wheat bran and cellulose (B213188) can lead to a decrease in the excretion of fecal mutagens. researchgate.net This may be due to several mechanisms, including the binding of fecapentaenes or their precursors to the fiber matrix, which would reduce their bioavailability and promote their excretion. researchgate.netnih.gov
In contrast, other research has indicated that higher consumption of cereal fiber is positively correlated with the excreted concentrations of some fecapentaene analogues. nih.gov This highlights the complexity of the interaction, suggesting that the type of fiber is a critical determinant of its effect. Soluble fibers, for example, are readily fermented by gut bacteria, which could potentially provide the necessary substrates and environment for the bacteria that produce fecapentaenes. nih.govnih.gov
Role of Bile Acids and Calcium on Aqueous Solubility and Bioavailability
Bile acids, which are essential for fat digestion and absorption, also play a significant role in modulating the gut environment and can influence the bioavailability of various compounds. nih.govicepharma.com They are known to form micelles that can solubilize lipids and other lipophilic substances, potentially increasing their interaction with gut bacteria and their absorption. frontiersin.org The interaction between bile acids and fecapentaenes is complex; while bile acids can enhance the solubility of some lipophilic compounds, they can also have direct antimicrobial effects that could alter the populations of fecapentaene-producing bacteria. mdpi.com
Calcium has also been identified as a factor that can influence fecapentaene levels. nih.gov Studies have shown a positive correlation between dietary calcium intake and the concentration of excreted fecapentaenes. nih.gov One proposed mechanism is that bile acids can increase the solubility of calcium salts, and in turn, the presence of calcium may affect the solubility and bioavailability of fecapentaenes. nih.gov The interplay between bile acids and calcium can therefore create a luminal environment that influences both the production and the availability of cis-Fecapentaene-12. nih.govnih.gov
Summary of Key Findings
| Factor | Influence on cis-Fecapentaene-12 | Research Findings |
| Gut Microbiota | Primary producers, particularly Bacteroides species. ontosight.ai | Anaerobic bacteria in the colon synthesize fecapentaenes from precursors. |
| Precursors | Derived from polyunsaturated ether phospholipids (plasmalogens). researchgate.netnih.gov | Biosynthesis involves enzymes in peroxisomes and the endoplasmic reticulum. researchgate.netplos.org |
| Dietary Fiber | Can either decrease or increase excretion depending on the type. researchgate.netnih.gov | Wheat bran and cellulose may reduce levels, while cereal fiber may increase them. researchgate.netnih.gov |
| Bile Acids | Can modulate solubility and the gut microbial environment. nih.govmdpi.com | Form micelles that can solubilize lipophilic compounds. frontiersin.org |
| Calcium | Positively correlated with excreted fecapentaene concentrations. nih.gov | May influence solubility and bioavailability in conjunction with bile acids. nih.govnih.gov |
Advanced Synthetic Methodologies for Cis Fecapentaene 12 and Its Analogs
Strategies for Total Synthesis of cis-Fecapentaene-12 (B12650886)
The total synthesis of fecapentaenes requires precise methodologies to construct the conjugated pentaene system and attach it to the chiral glycerol (B35011) moiety with the correct stereochemistry. Research has focused on developing routes that are both efficient and highly stereocontrolled.
A prominent and effective strategy for the synthesis of fecapentaene-12 involves the Horner-Wittig (also known as the Horner-Wadsworth-Emmons) reaction. This approach is convergent, meaning that two complex fragments of the molecule are synthesized separately before being joined together in a late stage of the synthesis. This method is particularly advantageous for creating the crucial carbon-carbon double bond that links the polyene and glycerol sections.
In a typical application of this method for racemic fecapentaene-12, the anion of a glyceryl-substituted phosphine (B1218219) oxide is coupled with an unsaturated aldehyde. researchgate.net This reaction forms the silyl-protected glyceryl enol ether, and subsequent removal of the silyl (B83357) protecting groups yields a mixture of E and Z isomers of the final product. researchgate.net The Horner-Wittig reaction is valued for its reliability in forming alkenes with high stereoselectivity, which is critical for a polyunsaturated molecule like fecapentaene-12. researchgate.net
| Reaction Type | Key Reactants | Product | Key Feature |
| Horner-Wittig Reaction | 1. Anion of a glyceryl substituted phosphine oxide.2. An all-trans undecatetraenal. | Silyl-protected glyceryl enol ethers, leading to fecapentaene-12 isomers. | Convergent approach that stereoselectively forms a key C=C bond. researchgate.net |
The control of stereochemistry is a central issue in the synthesis of fecapentaene-12. The molecule contains multiple double bonds, each of which can exist in either a cis (Z) or trans (E) configuration. The specific geometry of these double bonds is crucial to the molecule's identity. The E/Z designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the configuration is assigned based on the relative positions of the highest-priority groups on each carbon of the double bond. If the high-priority groups are on the same side, the isomer is designated Z (zusammen, German for "together"); if they are on opposite sides, it is designated E (entgegen, German for "opposite").
Syntheses have been developed to produce specific E- and Z-isomers of fecapentaene-12. researchgate.net Furthermore, achieving the synthesis of the naturally occurring, optically pure (S)-fecapentaene-12 requires an additional layer of stereochemical control. One successful method achieves this by using a chiral phosphine oxide in the Horner-Wittig reaction with an all-trans undecatetraenal. researchgate.net This process creates diastereomeric adducts as intermediates, which can then be separated chromatographically to isolate the precursor to the desired (S)-enantiomer. researchgate.net This separation is a key step in obtaining the optically pure final product. researchgate.net
Convergent and Stereoselective Synthetic Approaches (e.g., Horner-Wittig Reaction)
Synthesis of Fecapentaene Analogs and Derivatives
To investigate the structure-activity relationship of fecapentaene-12, researchers have synthesized various analogs and derivatives. nih.gov These synthetic efforts typically involve modifying the length of the polyene chain or altering the glycerol backbone. nih.govnih.gov One study focused on preparing analogs with a reduced number of conjugated double bonds. nih.gov The findings from these synthetic analogs are crucial for understanding which structural features of the parent molecule are essential for its chemical properties. The aldehyde analog, corresponding to the hydrolysis product of fecapentaene-12, has also been synthesized. nih.gov
Chemical Stability and Decomposition Kinetics in Experimental Systems
The chemical stability of cis-fecapentaene-12 is a critical factor in its study and handling. Its highly conjugated polyene structure makes it susceptible to degradation under various conditions.
Studies have found that solutions of synthetic fecapentaene-12 can be highly unstable and decompose rapidly. researchgate.net In experimental settings, this instability manifests as very short half-lives, with some observations reporting apparent half-lives as brief as 15 minutes. researchgate.net The half-life of a chemical reaction is the time required for the concentration of a reactant to decrease to half of its initial value. purdue.eduyoutube.comsavemyexams.com However, other research suggests that the compound is significantly more stable at very low concentrations (micromolar to nanomolar range), indicating that its decomposition kinetics may be concentration-dependent. nih.gov The rate of decomposition can also be influenced by the solvent or vehicle used. nih.gov
| Condition | Observed Stability | Reported Half-Life |
| Typical Dosage Procedures | Extremely rapid decomposition researchgate.net | As short as 15 minutes researchgate.net |
| Micromolar to Nanomolar Conc. | Quite stable nih.gov | Not specified |
Polyunsaturated compounds are generally sensitive to ultraviolet (UV) radiation, which can induce photochemical reactions such as isomerization or degradation. While direct studies on the UV sensitivity of cis-fecapentaene-12 are not extensively detailed in the provided context, the general properties of polyenes suggest a susceptibility to UV light. The energy from UV radiation can promote electrons to higher energy states, potentially leading to the breaking or rearrangement of double bonds within the pentaene chain. Research on other molecules containing conjugated systems has shown that UV irradiation can lead to cell death in biological systems that have incorporated these molecules, demonstrating the potent effects of UV light on such compounds. nih.gov This general sensitivity is an important consideration in the handling and storage of cis-fecapentaene-12, which should be protected from light to prevent degradation.
Molecular Mechanisms of Genotoxicity and Cellular Interaction of Cis Fecapentaene 12
DNA Damage Induction by cis-Fecapentaene-12 (B12650886)
Cis-fecapentaene-12 is a compound of significant interest due to its genotoxic properties, which have been demonstrated through various cellular and molecular assays. Its ability to interact with and damage cellular DNA is a key aspect of its biological activity. The following subsections detail the specific types of DNA damage induced by this compound.
Induction of DNA Single-Strand Breaks (SSB)
Research has shown that cis-fecapentaene-12 is capable of inducing DNA single-strand breaks (SSBs) in human cells. SSBs are a form of DNA damage that can arise from the action of reactive oxygen species or through direct chemical interaction with the DNA backbone. In the case of cis-fecapentaene-12, exposure of human fibroblasts to the compound resulted in a notable increase in the frequency of SSBs. One study found that at a concentration of 10 μM, cis-fecapentaene-12 led to a 3.5-fold increase in SSBs. vulcanchem.com The formation of these breaks is a critical event in the initiation of cellular stress responses and DNA repair pathways. nih.gov The presence of SSBs can disrupt essential cellular processes such as transcription and replication if not efficiently repaired. nih.gov
The mechanism by which cis-fecapentaene-12 induces SSBs is thought to involve both direct alkylation and the generation of reactive oxygen species. The enol ether group within the fecapentaene structure is capable of reacting with DNA bases, particularly guanine (B1146940) at the N7 position, leading to the formation of mutagenic adducts. vulcanchem.com This interaction can weaken the glycosidic bond and lead to depurination, creating an abasic site that is then converted into a single-strand break by cellular repair enzymes.
Formation of Sister Chromatid Exchanges (SCE)
In addition to single-strand breaks, cis-fecapentaene-12 has been observed to increase the frequency of sister chromatid exchanges (SCEs). SCEs are the result of the reciprocal exchange of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic exposure. In human fibroblasts, treatment with 10 μM cis-fecapentaene-12 resulted in a 2.8-fold increase in SCEs. vulcanchem.com This suggests that the DNA lesions induced by cis-fecapentaene-12 can lead to stalled or collapsed replication forks, which are then resolved through homologous recombination pathways that can result in SCEs. The formation of SCEs is a visual manifestation of the cellular response to DNA damage and the activation of recombinational repair processes. taylorandfrancis.com
Mutational Events (e.g., HGPRT Locus Mutations)
The genotoxicity of cis-fecapentaene-12 extends to the induction of specific gene mutations. The hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene is a commonly used reporter gene in mutagenesis assays due to its location on the X chromosome and the ability to select for cells with mutations at this locus. nih.gov While direct studies detailing the specific mutational spectrum of cis-fecapentaene-12 at the HGPRT locus are limited, the known mechanisms of DNA damage, including alkylation and oxidative stress, are consistent with the induction of point mutations and other small-scale genetic alterations that would be detectable in such an assay. The formation of DNA adducts by cis-fecapentaene-12 can lead to mispairing during DNA replication, resulting in base substitutions.
Unscheduled DNA Synthesis (UDS) in Mammalian Cells
Unscheduled DNA synthesis (UDS) is a key component of the nucleotide excision repair (NER) pathway, which is responsible for repairing bulky DNA adducts and other lesions that distort the DNA helix. oecd.org The induction of UDS is a hallmark of exposure to DNA damaging agents that trigger this repair mechanism. Studies have shown that fecapentaenes are potent inducers of UDS in rat hepatocytes following in vivo treatment. nih.gov This indicates that the DNA lesions caused by these compounds are recognized and actively repaired by the NER pathway in mammalian cells. The process of UDS involves the removal of a short stretch of nucleotides containing the damage, followed by the synthesis of a new DNA strand using the undamaged strand as a template. oecd.orgoecd.org The observation of UDS in response to fecapentaene exposure provides further evidence of its direct DNA-damaging capabilities.
Reactive Species Generation and Oxidative Stress Mechanisms
A significant component of the genotoxicity of cis-fecapentaene-12 is mediated through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.
Formation of Reactive Oxygen Species (ROS): Superoxide (B77818) and Hydroxyl Radicals
Cis-fecapentaene-12 can lead to the formation of several types of ROS, most notably superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). vulcanchem.comeurekalert.org The production of these reactive species can occur through various cellular mechanisms. Superoxide radicals can be generated by the autoxidation of the fecapentaene molecule or through the interaction with cellular enzymes such as NADPH oxidases. nih.gov Once formed, superoxide can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase.
| Parameter | Finding | Reference |
| DNA Single-Strand Breaks (SSB) | 3.5-fold increase in human fibroblasts at 10 μM. | vulcanchem.com |
| Sister Chromatid Exchanges (SCE) | 2.8-fold increase in human fibroblasts at 10 μM. | vulcanchem.com |
| Unscheduled DNA Synthesis (UDS) | Potent induction in rat hepatocytes. | nih.gov |
| Reactive Oxygen Species (ROS) | Generation of superoxide and hydroxyl radicals. | vulcanchem.comeurekalert.org |
Oxidative DNA Lesions (e.g., 2'-Deoxy-7,8-dihydro-8-oxoguanosine (8-oxodG))
One of the primary mechanisms through which cis-Fecapentaene-12 (FP-12) is believed to exert its genotoxic effects is through the induction of oxidative stress, leading to the formation of DNA lesions. nih.gov Among the most studied of these lesions is 2'-Deoxy-7,8-dihydro-8-oxoguanosine (8-oxodG), a well-established biomarker for oxidative DNA damage. nih.govmdpi.comnih.gov Guanine is particularly susceptible to oxidation due to its low redox potential compared to other DNA bases. mdpi.com
Research has shown that FP-12 can induce the formation of 8-oxodG from 2'-deoxyguanosine (B1662781) in a dose-dependent manner. nih.gov The generation of this lesion is thought to involve reactive oxygen species (ROS). Studies using radical scavengers have indicated that both the superoxide anion (O₂⁻) and singlet oxygen (¹O₂) may play a significant role in the FP-12-mediated induction of 8-oxodG. nih.gov The involvement of the highly reactive hydroxyl radical (•OH) appeared to be less pronounced in these experimental systems. nih.gov
Interestingly, the enzymatic peroxidation of FP-12, which is known to enhance the formation of oxygen radicals, was found to increase the hydroxylation of the guanine base. nih.gov However, this effect was less significant in single-stranded DNA and was not observed in double-stranded DNA, suggesting that the accessibility of the guanine molecule is a critical factor in the formation of 8-oxodG by FP-12. nih.gov This indicates that the mere rate of oxygen radical formation does not directly correlate with the extent of genotoxic damage induced by FP-12. nih.gov
Table 1: Factors in FP-12 Mediated 8-oxodG Formation
| Factor | Observed Effect on 8-oxodG Formation | Reference |
|---|---|---|
| FP-12 Concentration | Dose-dependent increase in 8-oxodG. | nih.gov |
| Superoxide Anion (O₂⁻) | Implicated in the induction of 8-oxodG. | nih.gov |
| Singlet Oxygen (¹O₂) | Implicated in the induction of 8-oxodG. | nih.gov |
| Enzymatic Peroxidation | Increases oxygen radical formation and guanine hydroxylation. | nih.gov |
| DNA Structure | Accessibility of guanine (higher in free nucleosides than in double-stranded DNA) is a key determinant. | nih.gov |
Aerobic Degradation via Processes Analogous to Lipid Peroxidation
The chemical structure of cis-Fecapentaene-12, a polyunsaturated ether-linked lipid, makes it susceptible to aerobic degradation through pathways that are analogous to lipid peroxidation. nih.govnih.gov Lipid peroxidation is a process of oxidative degradation of lipids, particularly those containing polyunsaturated fatty acids. nih.gov This process is typically initiated by free radicals that attack the fatty acid chains. nih.gov
In biological systems, reactive oxygen species can initiate the abstraction of a hydrogen atom from a methylene (B1212753) group in the polyunsaturated chain, leading to the formation of a lipid radical. nih.gov This radical can then react with molecular oxygen to form a peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen atom from another lipid molecule. This process can lead to the breakdown of the polyunsaturated structure into various smaller, often reactive, products. core.ac.uk The cis-configuration of the double bonds in fatty acids makes them particularly susceptible to this type of oxidation compared to their trans-isomers. nih.gov Given that FP-12 possesses a long, conjugated polyene system with cis double bonds, it is chemically prone to similar oxidative degradation, which contributes to its instability and reactivity. researchgate.net
Generation of Oxy- and Alkyl-Radicals
The genotoxicity of cis-Fecapentaene-12 is mediated by the generation of both oxygen-centered and carbon-centered (alkyl) radicals. nih.gov As discussed, the aerobic degradation of FP-12, similar to lipid peroxidation, is a radical-driven process that generates various reactive oxygen species. nih.govnih.gov Enzymatic peroxidation of FP-12 has been shown to stimulate the formation of oxygen radicals. nih.gov
Furthermore, the unstable polyene structure of FP-12 can potentially lead to the formation of alkyl radicals. iu.edu In synthetic chemistry, various methods exist to generate alkyl radicals, often involving single-electron transfer (SET) processes under mild conditions. nih.govrsc.org The conjugated system of FP-12 could facilitate electronic transitions that lead to homolytic cleavage of C-C or C-H bonds, resulting in the formation of alkyl radicals. These highly reactive species can then interact with and damage cellular macromolecules, including DNA. iu.edu
Table 2: Radical Species Implicated in FP-12 Genotoxicity
| Radical Type | Proposed Source | Reference |
|---|---|---|
| Oxy-radicals (e.g., O₂⁻, ¹O₂) | Aerobic degradation and enzymatic peroxidation of FP-12. | nih.gov |
| Alkyl-radicals | Potential homolytic cleavage of the polyene backbone. | nih.goviu.edu |
DNA Adduct Formation and Alkylation Pathways
Beyond oxidative damage, a second major mechanism of genotoxicity proposed for cis-Fecapentaene-12 is direct alkylation of DNA, leading to the formation of stable DNA adducts. nih.gov A DNA adduct is a segment of DNA bound to a cancer-causing chemical, which can lead to mutations if not repaired. nih.govberkeley.edu
Identification and Characterization of Putative Alkyl-Type DNA Adducts
The direct alkylating potential of FP-12 is thought to be a significant contributor to its mutagenicity. nih.gov It has been proposed that the reactive enol ether portion of the FP-12 molecule can directly react with nucleophilic sites on DNA bases. vulcanchem.com Specifically, the N7 position of guanine residues is a likely target for alkylation by FP-12, which would result in the formation of mutagenic adducts. vulcanchem.com
While the formation of such adducts is strongly suggested by the mutagenic profile of FP-12, the precise chemical structures of these specific adducts have not been fully characterized in the literature. The term "putative" is used to reflect that while evidence points to their existence, detailed spectroscopic identification and characterization remain an area for further investigation. The study of DNA adducts from other agents, such as cisplatin, demonstrates the importance of identifying specific adduct structures (e.g., Pt-GG and Pt-AG adducts) to understand their biological consequences. nih.gov
Role of Unsaturated Aldehyde Intermediates in Adduct Formation
The degradation of cis-Fecapentaene-12 through pathways resembling lipid peroxidation is expected to generate a variety of breakdown products. Among these are α,β-unsaturated aldehydes, which are known to be highly reactive electrophiles. nih.govnih.gov These aldehydes are bifunctional, possessing both a carbon-carbon double bond and a carbonyl group, making them reactive towards cellular nucleophiles. nih.gov
Nucleophilic Reactivity of the Pentaenol Ether System
The pentaenol ether system of cis-Fecapentaene-12 is central to its proposed mechanism of direct DNA alkylation. vulcanchem.com While the term "nucleophilic reactivity" is used in the outline, in the context of DNA alkylation, it is the nucleophilic sites on the DNA (such as the N7 of guanine) that attack the electrophilic centers of the alkylating agent. The conjugated polyene system of FP-12 creates electrophilic character at certain carbon atoms, making the molecule susceptible to attack by nucleophiles. The enol ether group, in particular, can be activated to become a potent electrophile that reacts with the electron-rich centers in DNA bases, forming a covalent bond and thus a DNA adduct. vulcanchem.com This direct alkylation pathway represents a distinct mechanism of damage from the radical-mediated oxidative lesions. nih.gov
Enzymatic Modulation and Co-oxidation in Genotoxicity
The genotoxicity of cis-fecapentaene-12 is significantly influenced by enzymatic processes, particularly those involving Prostaglandin H Synthase (PGHS). This enzyme plays a crucial role in the metabolic activation of the compound, thereby enhancing its DNA-damaging potential.
Prostaglandin H Synthase (PGHS) has been identified as a key enzyme in potentiating the genotoxicity of cis-fecapentaene-12. nih.govoup.com Studies have shown that non-steroidal anti-inflammatory drugs (NSAIDs), which are known inhibitors of PGHS, can block the induction of oxidative DNA base damage caused by cis-fecapentaene-12 in HeLa cells. nih.govoup.com This finding points to the direct involvement of PGHS in the metabolic 'activation' of this compound. nih.gov
Further research has demonstrated that while cis-fecapentaene-12 can spontaneously take up oxygen, the presence of purified PGHS stimulates this oxygen uptake by threefold. nih.govoup.comresearchgate.net This potentiation of oxidation by PGHS occurs independently of arachidonate, the natural substrate for the enzyme. nih.govoup.com The enzymatic action of PGHS enhances the ability of cis-fecapentaene-12 to cause DNA single-strand breaks in cultured human cells, confirming its role in amplifying the compound's genotoxic effects. nih.gov
Prostaglandin H Synthase is a bifunctional enzyme, possessing both cyclooxygenase (COX) and peroxidase activities. uiuc.educaymanchem.com Research indicates that both of these components are involved in the oxidation and subsequent potentiation of cis-fecapentaene-12's genotoxicity. nih.govresearchgate.net
| Inhibitor | Target Component | Effect on PGHS-mediated Oxygen Uptake with cis-Fecapentaene-12 | Reference |
| Indomethacin (INDO) | Cyclooxygenase | 45% inhibition | nih.govoup.com |
| Methylphenylsulphide (MPSI) | Peroxidase | 55% inhibition | nih.govresearchgate.net |
The mechanism by which PGHS potentiates the genotoxicity of cis-fecapentaene-12 is proposed to occur through two primary pathways. nih.govoup.com The first pathway involves the formation of highly reactive cis-fecapentaene-12 hydroperoxides. nih.gov These hydroperoxides are unstable and can generate damaging oxygen radicals. nih.govsci-hub.se
The second proposed pathway involves the direct generation of oxygen radicals through the peroxidase-mediated co-oxidation of cis-fecapentaene-12. nih.gov Organic hydroperoxides are known to be intermediates in many oxidative processes and can initiate radical reactions. wikipedia.org In the context of cis-fecapentaene-12, its interaction with the cyclooxygenase and peroxidase components of PGHS leads to these reactive species, which are ultimately responsible for the observed DNA damage. nih.govoup.com
Involvement of Cyclooxygenase and Peroxidase Components of PGHS
Cellular Responses to cis-Fecapentaene-12 Exposure
Exposure of mammalian cells to cis-fecapentaene-12 elicits significant cellular responses, including a reduction in cell viability and the induction of changes associated with neoplastic transformation.
cis-Fecapentaene-12 is a potent cytotoxic agent. aacrjournals.org Studies on cultured human fibroblasts have shown that exposure to micromolar concentrations of the compound leads to a decrease in cell survival, as measured by colony-forming efficiency and a loss of membrane integrity. aacrjournals.orgnih.gov A dose-dependent relationship has been observed, where increasing concentrations of cis-fecapentaene-12 result in a corresponding decrease in cell survival. This cytotoxic effect is linked to its genotoxicity, as the compound induces various forms of DNA damage, including single-strand breaks and DNA cross-links, which can compromise cellular function and viability. nih.gov
| cis-Fecapentaene-12 Concentration (µM) | Cell Survival (%) | Sister Chromatid Exchanges per Chromosome | Reference |
| 0 | 100 | 0.22 | |
| 1 | 78 | 0.28 | |
| 2 | 49 | 0.35 | |
| 5 | 10 | 0.50 |
Beyond its immediate cytotoxic and genotoxic effects, cis-fecapentaene-12 has been shown to induce neoplastic transformation in mammalian cell lines. nih.gov Neoplastic transformation is a process where cells acquire characteristics associated with malignancy, such as altered morphology, loss of contact inhibition, and the ability to form tumors. mlsu.ac.in Research has demonstrated that cis-fecapentaene-12 can cause morphological transformation in murine Balb/c 3T3 cells. nih.gov The induction of such transformative changes underscores the potential role of this compound as a carcinogenic agent, capable of initiating the complex, multi-step process that leads to cancer. nih.govmlsu.ac.in
Modulation of Gene Expression (e.g., COX2 mRNA induction)
cis-Fecapentaene-12 (FP-12) has been shown to modulate the expression of critical genes involved in cellular inflammation and proliferation, most notably cyclooxygenase-2 (COX-2). The induction of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins (B1171923), is a significant event in the pathogenesis of colorectal cancer. nih.govmedsci.org Research indicates that FP-12 is a potent inducer of COX-2 mRNA in human colon epithelial cells. nih.gov
The mechanism underlying this induction is linked to inflammatory signaling pathways. Studies have demonstrated that the induction of COX-2 by FP-12 can be mediated by the activation of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. nih.gov The activation of this pathway by FP-12 leads to an increased transcription of the PTGS2 gene, which codes for the COX-2 enzyme. ijbs.com
The significance of this gene modulation lies in the established role of COX-2 in promoting tumorigenesis. Overexpression of COX-2 is observed in a high percentage of colorectal adenomas and carcinomas. nih.govmedsci.org The prostaglandins produced by COX-2 can promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis, all of which are hallmark processes of cancer development. medsci.org The ability of cis-fecapentaene-12 to upregulate COX-2 expression provides a molecular link between this fecal mutagen and the inflammatory microenvironment that fosters colorectal cancer. medsci.orgnih.gov
Notably, dietary compounds like curcumin (B1669340) have been shown to inhibit the induction of COX-2 mRNA caused by cis-fecapentaene-12 in human colon epithelial cells, often by targeting the NF-κB pathway. nih.govresearchgate.netresearchgate.net
Table 1: Research Findings on cis-Fecapentaene-12 and COX-2 Gene Expression
| Finding | Cell/System Studied | Implication | Reference(s) |
|---|---|---|---|
| Induces COX-2 mRNA expression. | Human colon epithelial cells | Links the mutagen to pro-inflammatory and pro-carcinogenic pathways. | nih.gov |
| Induction of COX-2 is mediated by the NF-κB signaling pathway. | Human colon epithelial cells | Elucidates the molecular mechanism of gene modulation. | researchgate.netresearchgate.net |
Interactions with DNA Repair Mechanisms
The genotoxicity of cis-fecapentaene-12 is intrinsically linked to its interactions with cellular DNA repair machinery. The damage inflicted by FP-12, which includes the formation of DNA adducts and the induction of strand breaks, triggers a cellular response aimed at mitigating this damage. nih.gov Evidence strongly suggests that excision repair pathways are critical for removing FP-12-induced DNA lesions. nih.gov
Excision repair is a fundamental DNA repair mechanism that removes damaged sections of DNA. It operates through two main sub-pathways: Nucleotide Excision Repair (NER), which removes bulky, helix-distorting lesions, and Base Excision Repair (BER), which deals with smaller, non-helix-distorting base modifications, such as those caused by alkylation or oxidation. cureffi.orgczytelniamedyczna.plnih.gov
Studies using cultured human fibroblasts have provided direct evidence for the involvement of excision repair in processing FP-12 damage. When cells were exposed to FP-12 and simultaneously treated with inhibitors of DNA polymerase (a key enzyme in the repair synthesis step of excision repair), there was a significant accumulation of DNA single-strand breaks. This indicates that the cell actively initiates the excision repair process to remove the damage, and inhibiting the final steps of this process leads to the buildup of repair intermediates (strand breaks).
Furthermore, research has shown that DNA-repair-deficient human fibroblasts are more sensitive to the cytotoxic and mutagenic effects of FP-12 compared to normal fibroblasts. This hypersensitivity of cells lacking robust repair capabilities underscores the crucial role of these pathways in protecting the cell from the harmful effects of FP-12. Specifically, the increased sensitivity of repair-deficient cells points to the importance of base excision repair in counteracting the damage caused by FP-12. vulcanchem.com Another indicator of active DNA repair is the induction of unscheduled DNA synthesis (UDS), which is DNA synthesis that occurs outside of the normal S-phase of the cell cycle. cis-Fecapentaene-12 has been shown to cause a dose-dependent increase in UDS in both rat hepatocytes and human fibroblasts, confirming its ability to trigger DNA repair activities. nih.gov
While FP-12 can generate reactive oxygen species, the primary mechanism of its genotoxicity is thought to be through direct DNA alkylation, forming adducts that are then recognized and processed by the excision repair systems. nih.govresearchgate.net
Table 2: Evidence for the Interaction of cis-Fecapentaene-12 with DNA Repair Mechanisms
| Experimental Observation | Cell/System Studied | Implied Mechanism | Reference(s) |
|---|---|---|---|
| Increased DNA single-strand breaks when repair synthesis is inhibited. | Cultured human fibroblasts | Involvement of DNA excision repair in removing FP-12 induced damage. | |
| Increased sensitivity (cytotoxicity and mutagenicity) to FP-12. | DNA-repair-deficient human fibroblasts | DNA excision repair, particularly base excision repair, is critical for mitigating FP-12 genotoxicity. | vulcanchem.com |
| Dose-dependent increase in unscheduled DNA synthesis (UDS). | Rat hepatocytes and human fibroblasts | FP-12 induces DNA damage that triggers a repair response. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| cis-Fecapentaene-12 |
| Curcumin |
Structure Activity Relationships in Fecapentaene Analogs
Influence of Conjugated Double Bond Number on Mutagenic Activity
The mutagenic potency of fecapentaene analogs is significantly influenced by the number of conjugated double bonds in their structure. Research has demonstrated a rapid decrease in mutagenicity as the number of these bonds is reduced. researchgate.netnih.gov
Studies on analogs of fecapentaene-12, a potent fecal mutagen, have shown that their mutagenic activity in various Salmonella typhimurium tester strains (TA96, TA100, and TA104) diminishes quickly with a reduction in the extent of conjugation. researchgate.netnih.gov This suggests that the conjugated polyene chain is a critical feature for the compound's mutagenic effects. The introduction of additional conjugated double bonds can slow down the conventional mechanism of vinyl ether hydrolysis, a reaction pathway relevant to the compound's activity. cdnsciencepub.com
Interactive Table: Mutagenicity of Fecapentaene Analogs
| Number of Conjugated Double Bonds | Mutagenic Activity Level |
|---|---|
| 5 (Fecapentaene-12) | High |
Stereochemical Effects on Genotoxic Potential
The stereochemistry of fecapentaene and its analogs plays a crucial role in their genotoxic potential. The arrangement of atoms in space can significantly alter the biological activity of these molecules.
The hydrolysis of cis- and trans-1-methoxy-1,3-butadiene, simpler analogs of fecapentaene, occurs at different rates. cdnsciencepub.com The introduction of a second double bond significantly decreases the reactivity compared to their monoenyl counterpart, methyl vinyl ether. cdnsciencepub.com Specifically, the hydronium-ion catalytic coefficient is reduced by a factor of 8.3 for the trans isomer and a much larger factor of 160 for the cis isomer. cdnsciencepub.com This difference in reactivity highlights the importance of stereochemistry in the chemical transformations that can lead to genotoxicity.
Furthermore, studies on different stereoisomers of other genotoxic agents have shown that the spatial arrangement can affect the efficiency of DNA cross-linking, a form of DNA damage. acs.org While direct comparisons for fecapentaene stereoisomers are limited in the provided context, the principle that stereochemistry influences genotoxic activity is well-established for similar compounds.
Role of Hydrolysis Products and Aldehyde Derivatives on Mutagenicity
The breakdown products of fecapentaene-12, particularly its hydrolysis products and related aldehyde derivatives, have been investigated for their contribution to mutagenicity. Research indicates that these derivatives possess significantly lower mutagenic activity compared to the parent compound.
The aldehyde analog of the hydrolysis product of fecapentaene-12 exhibited only low mutagenicity, even in the aldehyde-sensitive Salmonella typhimurium strain TA104. researchgate.netnih.gov This finding suggests that while fecapentaene-12 can form adducts after aldehyde formation, the aldehydes themselves are not the primary drivers of its high mutagenicity. nih.gov It is hypothesized that the aldehyde decomposition products of some compounds can contribute to their cytotoxic and/or mutagenic activity, but in the case of fecapentaene-12, the intact polyene structure appears to be more critical for its potent effects. nih.gov
| Compound | Mutagenicity Level |
| Fecapentaene-12 | High |
| Aldehyde analog of hydrolysis product | Low |
Analytical Methodologies for Cis Fecapentaene 12 and Its Metabolites
Spectroscopic Techniques for Detection and Characterization
Spectroscopic methods are fundamental in identifying the structural features of molecules and detecting transient species like radicals.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying chemical species that possess unpaired electrons. bhu.ac.inwikipedia.org This makes it an invaluable tool for detecting and characterizing free radicals that may be generated by or from cis-fecapentaene-12 (B12650886). libretexts.orgnih.gov The basic principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. bhu.ac.inwikipedia.org
In the context of cis-fecapentaene-12, ESR spectroscopy can be used to investigate the formation of radical species that are implicated in its mechanism of action. The technique can provide definitive information on the identity of the radicals present, as well as data on their concentration, structure, and mobility. nih.gov Often, due to the high reactivity and short lifespan of biological radicals, spin-trapping agents are used. nih.gov These agents react with the transient radicals to form more stable paramagnetic adducts that can be more easily detected and characterized by ESR. nih.gov The resulting ESR spectrum provides information, such as the g-factor and hyperfine coupling constants, which helps in identifying the trapped radical. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the structural elucidation of organic molecules, including the degradation products of cis-fecapentaene-12. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the molecular structure of a compound. mdpi.com
Monitoring changes in the chemical shifts within an NMR spectrum over time can reveal alterations in the composition of a sample and help identify potential degradation products. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to determine the connectivity of atoms within a molecule, thus enabling the unequivocal identification of its structure. nih.gov This is particularly useful for characterizing the products formed from the breakdown of the unstable fecapentaene molecule under various conditions. For instance, ¹H NMR has been successfully used to monitor the enzymatic transformation of related compounds and to determine the solution structures of the resulting products. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating complex mixtures and quantifying the concentration of specific analytes.
High-Performance Liquid Chromatography (HPLC) for Fecapentaene Analogues and DNA Lesions (e.g., 8-oxodG)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of cis-fecapentaene-12 analogues and the DNA lesions it may induce. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov When coupled with various detectors, such as UV-Vis, electrochemical (ECD), or mass spectrometry (MS), HPLC provides high sensitivity and selectivity. nih.govsemanticscholar.org
A significant application of HPLC in this context is the quantification of 8-oxo-2'-deoxyguanosine (8-oxodG), a common biomarker for oxidative DNA damage. nih.govnih.gov The levels of 8-oxodG in biological samples can be measured to assess the extent of oxidative stress. semanticscholar.orgnih.gov HPLC coupled with electrochemical detection (HPLC-ECD) is a widely used and highly sensitive method for determining 8-oxodG levels in DNA and urine. semanticscholar.orgnih.gov This technique has been instrumental in studying oxidative damage induced by various agents. ki.seenghusen.dk
Radiochemical Assays for DNA Damage Assessment (e.g., ³²P-Postlabelling for DNA Adducts)
Radiochemical assays provide an extremely sensitive means of detecting DNA damage, particularly the formation of DNA adducts.
The ³²P-postlabelling assay is an ultrasensitive method for detecting and quantifying DNA adducts formed by carcinogens. researchgate.netnih.gov The method involves several key steps:
Enzymatic digestion of DNA containing adducts into normal and adducted nucleoside 3'-monophosphates. researchgate.net
Enrichment of the DNA adducts. nih.gov
Radiolabeling of the adducted nucleotides by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov
Separation of the ³²P-labeled adducts by chromatography (e.g., thin-layer chromatography or HPLC). researchgate.netnih.gov
Detection and quantification of the adducts by measuring their radioactivity. nih.gov
This technique is capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides, making it suitable for monitoring human exposure to genotoxic agents and for mechanistic studies of carcinogens. nih.gov It can be applied to analyze the types of DNA adducts formed by fecapentaenes, providing insights into their genotoxic potential.
Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Tester Strains TA96, TA98, TA100, TA102, TA104)
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. re-place.be This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. medtextpublications.com The test measures the ability of a substance to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Several tester strains are available, each designed to detect different types of mutations:
TA98: Detects frameshift mutagens. nih.gov
TA100: Primarily detects base-pair substitution mutagens. nih.gov
TA102: Detects mutagens that cause oxidative damage and certain cross-linking agents. re-place.be This strain is particularly relevant for compounds like fecapentaenes that are suspected of inducing oxidative stress. It can be reverted by various base-pair changes. re-place.be
TA104: Also sensitive to oxidative mutagens. nih.gov
TA96: A strain not as commonly cited in the provided context but is also used for detecting frameshift mutagens.
The mutagenicity of a compound can be tested in the presence or absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism and can convert pro-mutagens into their active forms. medtextpublications.comnih.gov Studies have shown that some chemicals exhibit mutagenicity in specific strains; for example, certain peroxides are mutagenic only in TA104, highlighting the importance of using a panel of tester strains. nih.gov
Table of Research Findings on Analytical Methodologies
| Analytical Methodology | Application for cis-Fecapentaene-12 & Related Studies | Key Findings & Principles | References |
|---|---|---|---|
| Electron Spin Resonance (ESR) Spectroscopy | Detection and characterization of free radicals generated from or by cis-fecapentaene-12. | A highly specific technique for species with unpaired electrons. Can identify radical structure, concentration, and mobility. Often used with spin traps for transient radicals. | bhu.ac.inwikipedia.orglibretexts.orgnih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of cis-fecapentaene-12 degradation products. | Provides detailed molecular structure information by analyzing nuclear magnetic properties. Can monitor reaction kinetics and identify unknown products in a mixture. | nih.govmdpi.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of fecapentaene analogues and DNA damage biomarkers like 8-oxodG. | A versatile separation technique. When coupled with detectors like electrochemical detection (ECD), it offers high sensitivity for quantifying oxidative DNA lesions. | nih.govsemanticscholar.orgnih.govki.seenghusen.dk |
| ³²P-Postlabelling Assay | Ultrasensitive detection and quantification of DNA adducts formed by cis-fecapentaene-12. | Involves enzymatic digestion of DNA, enrichment and radiolabeling of adducts, followed by chromatographic separation. Can detect one adduct in 10⁹–10¹⁰ nucleotides. | researchgate.netnih.govbiodeep.cnresearchgate.net |
| Bacterial Mutagenicity Assays (Ames Test) | Assessment of the mutagenic potential of cis-fecapentaene-12. | Uses various Salmonella typhimurium strains (TA98, TA100, TA102, TA104) to detect different types of mutations (frameshift, base-pair substitution, oxidative damage). | re-place.bemedtextpublications.comnih.govnih.govre-place.be |
Mammalian Cell-Based Genotoxicity Assays (e.g., Human Fibroblasts, Rat Hepatocytes, Mouse BALB/c 3T3 Cells)
The genotoxic potential of cis-fecapentaene-12 has been evaluated in a variety of mammalian cell-based assay systems, providing critical insights into its mechanisms of DNA damage and cellular transformation. These studies, utilizing cell lines such as human fibroblasts, rat hepatocytes, and mouse BALB/c 3T3 cells, have consistently demonstrated the compound's potent genotoxic activity.
Human Fibroblasts:
Studies using cultured human fibroblasts have been pivotal in elucidating the DNA-damaging effects of cis-fecapentaene-12. Exposure of normal human skin fibroblasts to this compound has been shown to induce a dose-dependent increase in DNA single-strand breaks (SSBs) and sister chromatid exchanges (SCEs). oup.comnih.gov For instance, a one-hour exposure to 10 micromolar (µM) cis-fecapentaene-12 resulted in a significant number of SSBs. Furthermore, research indicates that cis-fecapentaene-12 can cause DNA-interstrand cross-links at concentrations as low as 2 µM and DNA-protein cross-links at 10 µM. aacrjournals.org
The compound's interaction with cellular components extends beyond direct DNA damage. It has been observed to decrease the levels of cellular free low-molecular-weight thiols, including glutathione, through both alkylation and oxidative reactions. aacrjournals.org This suggests that cis-fecapentaene-12's genotoxicity is mediated by a dual mechanism involving direct alkylation and indirect damage via the generation of free radicals. nih.gov Assays have also shown a dose-dependent increase in unscheduled DNA synthesis (UDS) in human fibroblasts, further confirming its genotoxic potential in these cells. nih.govoup.com
Genotoxic Effects of cis-Fecapentaene-12 in Human Fibroblasts
| Endpoint Assessed | Observed Effect | Reference |
|---|---|---|
| DNA Single-Strand Breaks (SSBs) | Dose-dependent increase. oup.comnih.gov | oup.comnih.gov |
| Sister Chromatid Exchanges (SCEs) | Dose-dependent increase. oup.com | oup.com |
| DNA-Interstrand Cross-links | Observed at 2 µM. aacrjournals.org | aacrjournals.org |
| DNA-Protein Cross-links | Observed at 10 µM. aacrjournals.org | aacrjournals.org |
| Unscheduled DNA Synthesis (UDS) | Dose-dependent increase. nih.govoup.com | nih.govoup.com |
| Cellular Thiol Depletion | Decreased levels of glutathione. aacrjournals.org | aacrjournals.org |
Rat Hepatocytes:
Genotoxicity assays using primary rat hepatocytes have also demonstrated the damaging effects of cis-fecapentaene-12. A key finding is the induction of unscheduled DNA synthesis (UDS) in a dose-dependent manner, indicating that the compound can cause DNA damage that elicits a repair response in these liver cells. nih.govoup.com The UDS assay in rat hepatocytes is a standard method for detecting the genotoxic potential of chemical agents, and the positive result for cis-fecapentaene-12 underscores its activity in this mammalian cell type.
Genotoxic Effects of cis-Fecapentaene-12 in Rat Hepatocytes
| Endpoint Assessed | Observed Effect | Reference |
|---|---|---|
| Unscheduled DNA Synthesis (UDS) | Dose-dependent increase. nih.govoup.com | nih.govoup.com |
Mouse BALB/c 3T3 Cells:
The mouse BALB/c 3T3 cell line, which is highly susceptible to chemical and viral transformation, has been instrumental in assessing the carcinogenic potential of cis-fecapentaene-12. researchgate.netebiohippo.com Research has shown that cis-fecapentaene-12 can induce neoplastic transformation in these cells without the need for an external metabolic activation system. nih.govoup.com This indicates that the compound is a direct-acting transforming agent in this cell model. The ability to induce morphological transformation in BALB/c 3T3 cells is a significant finding, as this assay is considered a reliable in vitro model for predicting the carcinogenic potential of chemicals. nih.goveuropa.eu
Genotoxic Effects of cis-Fecapentaene-12 in Mouse BALB/c 3T3 Cells
| Endpoint Assessed | Observed Effect | Reference |
|---|---|---|
| Neoplastic Transformation | Induced in the absence of exogenous metabolic activation. nih.govoup.com | nih.govoup.com |
| Morphological Transformation | Confirmed as an endpoint of genotoxicity. nih.gov | nih.gov |
Future Directions and Unresolved Questions in Cis Fecapentaene 12 Research
Elucidation of Novel DNA Adduct Structures and Their Biological Significance
The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a critical event in chemical carcinogenesis. hhearprogram.orgmdpi.com The detection of these adducts indicates exposure to a harmful chemical and represents a toxicological consequence of that exposure. hhearprogram.org While it is known that fecapentaenes can form DNA adducts, the precise structures of all adducts formed by cis-fecapentaene-12 (B12650886) and their specific biological consequences remain an area of active investigation. ontosight.ai Future research is focused on identifying novel DNA adducts and understanding how these adducts lead to mutations or toxicity, particularly when they are present during DNA replication. hhearprogram.org
Advanced analytical techniques, such as high-sensitivity liquid chromatography-mass spectrometry (LC-MS), are crucial for this work, allowing for the quantification of DNA adducts from various biological sources. hhearprogram.org A significant challenge lies in the fact that some DNA adducts are unstable and require specific protocols for their extraction and analysis to prevent artifacts or decomposition. hhearprogram.org Understanding the full spectrum of DNA adducts formed by cis-fecapentaene-12 is essential for elucidating its role in the initiation of diseases like colon cancer. nih.gov
Comprehensive Understanding of Multi-Mechanistic Genotoxicity and Relative Importance of Pathways
Cis-fecapentaene-12 is recognized as a potent genotoxic agent in human cells, capable of causing DNA single-strand breaks, sister chromatid exchanges, and mutations. nih.gov Its genotoxicity is thought to occur through multiple mechanisms, including both direct and indirect pathways. One proposed direct mechanism involves the formation of adducts that are subsequently removed by excision repair processes. Another potential mechanism is the induction of DNA interstrand cross-links.
Further Exploration of Enzymatic Biotransformation and Detoxification Pathways in Vivo
The human body possesses complex detoxification systems, primarily categorized into Phase I and Phase II pathways, which are crucial for metabolizing and eliminating toxins. askthescientists.comnih.gov Phase I, often involving the cytochrome P450 enzyme system, modifies toxic compounds, while Phase II enzymes conjugate these modified compounds to make them water-soluble for excretion. askthescientists.comgdx.net
The in vivo biotransformation and detoxification of cis-fecapentaene-12 are not fully characterized. While some detoxification mechanisms, such as those involving glutathione-S-transferase, have been identified, a comprehensive map of the enzymatic pathways responsible for metabolizing this compound is still needed. vulcanchem.com Future studies will likely focus on identifying all the enzymes involved in the detoxification of cis-fecapentaene-12 and understanding how their activity is regulated in the body. nih.govmdpi.com This knowledge could provide insights into individual susceptibility to the harmful effects of this compound and may offer strategies for cancer prevention.
Advanced Synthetic Routes for Stereoisomer-Specific Production and Biological Evaluation
The biological activity of a molecule can be highly dependent on its specific three-dimensional structure, or stereochemistry. In the context of cis-fecapentaene-12, the precise arrangement of its atoms is critical to its interaction with biological molecules like DNA. Therefore, the ability to synthesize specific stereoisomers of cis-fecapentaene-12 is essential for accurately evaluating their individual biological and toxicological properties.
Future research in this area will focus on developing advanced synthetic methodologies that allow for the stereospecific production of cis-fecapentaene-12 and its various isomers. This will enable researchers to conduct detailed studies on how each specific isomer interacts with cells and contributes to genotoxicity. Such studies are crucial for a more nuanced understanding of the structure-activity relationship of fecapentaenes.
Application of in silico and Computational Approaches in Mechanism Prediction
Computational chemistry and in silico modeling have become powerful tools for predicting chemical phenomena, elucidating reaction mechanisms, and understanding molecular interactions. openaccessjournals.com These approaches, which range from quantum mechanics simulations to machine learning models, can provide insights that complement experimental techniques. openaccessjournals.comnih.gov
In the context of cis-fecapentaene-12 research, computational methods can be applied to predict its reactivity, model its interaction with DNA, and simulate its metabolic pathways. cecam.orgmdpi.com Future directions will likely involve the increased use of these in silico tools to:
Predict the formation and structure of potential DNA adducts.
Simulate the enzymatic reactions involved in its detoxification.
Develop quantitative structure-activity relationship (QSAR) models to predict the toxicity of related compounds. mdpi.com
By leveraging these computational approaches, researchers can accelerate the pace of discovery and gain a deeper, more mechanistic understanding of how cis-fecapentaene-12 exerts its biological effects. rsc.org
Detailed Investigation of Gut Microbiome Interactions and Fecapentaene Dynamics in the Colonic Environment
Cis-fecapentaene-12 is a product of bacterial metabolism in the human gut. ontosight.ainih.gov The composition and activity of the gut microbiome, therefore, play a crucial role in the production of this mutagen. The luminal environment of the colon, which is influenced by factors like diet, can significantly alter the gut microbiota and, consequently, the levels of fecapentaenes. d-nb.infomdpi.com
Future research will need to delve deeper into the complex interplay between the gut microbiome, diet, and fecapentaene dynamics. Key unresolved questions include:
Which specific bacterial species are the primary producers of fecapentaenes? nih.gov
How do dietary components influence the growth of these bacteria and the production of fecapentaenes? d-nb.info
What are the concentrations of fecapentaenes in close proximity to the colonic epithelial cells, particularly near the stem cells in the crypts? d-nb.info
An autopsy study has shown that while fecapentaene concentrations vary widely among individuals, they are consistent throughout the colon for a given individual. nih.gov Understanding these dynamics is essential for developing strategies, such as dietary interventions or probiotics, to modulate the gut environment and potentially reduce the production of these harmful compounds. nih.gov
Q & A
Q. What experimental design strategies mitigate challenges in studying this compound’s reactivity in complex biological matrices?
- Methodological Answer: Employ orthogonal analytical methods (e.g., LC-MS/MS for metabolite tracking, fluorescence microscopy for localization). Use blocking agents (e.g., protease inhibitors) to reduce matrix interference. Pilot studies should optimize sampling timepoints and negative/positive controls .
Q. Which computational models best predict the thermodynamic and kinetic behavior of this compound in silico?
- Methodological Answer: Density functional theory (DFT) simulations can elucidate electronic properties and reaction pathways. Molecular dynamics (MD) simulations assess conformational stability in aqueous environments. Validate predictions with experimental data (e.g., calorimetry for ΔH, kinetic assays for rate constants) .
Q. How should researchers design a reproducible workflow for scaling up this compound synthesis without compromising stereochemical fidelity?
- Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., mixing efficiency, temperature gradients). Use process analytical technology (PAT) for real-time monitoring. Cross-validate batches via chiral HPLC and circular dichroism (CD) spectroscopy .
Methodological Best Practices
- Data Reproducibility : Document all experimental conditions (e.g., humidity, equipment calibration) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data standards .
- Conflict Resolution : For contradictory results, apply root-cause analysis (RCA) to identify methodological divergences (e.g., extraction protocols, statistical thresholds) .
- Ethical Compliance : Adhere to journal guidelines for chemical safety, animal/human studies, and data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
